1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
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Overview
Description
1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique structure with a hexadecanol chain, a methoxy group, and a methoxyphenyl sulfonyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can then be further modified to introduce the hexadecanol chain and the methoxyphenyl sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include the preparation of intermediates, such as the tricyclic indole, followed by functional group modifications to achieve the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The methoxyphenyl sulfonyl group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-acetic acid: A plant hormone with similar indole structure.
5-methoxy-1H-indole: A simpler indole derivative with a methoxy group.
N-arylsulfonyl-3-acetylindole: An indole derivative with sulfonyl and acetyl groups.
Uniqueness
1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its long hexadecanol chain and methoxyphenyl sulfonyl group make it a versatile compound for various applications.
Properties
CAS No. |
651331-74-7 |
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Molecular Formula |
C32H47NO5S |
Molecular Weight |
557.8 g/mol |
IUPAC Name |
16-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]hexadecan-1-ol |
InChI |
InChI=1S/C32H47NO5S/c1-37-28-18-21-30(22-19-28)39(35,36)33-26-27(31-25-29(38-2)20-23-32(31)33)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-24-34/h18-23,25-26,34H,3-17,24H2,1-2H3 |
InChI Key |
MDYVLXDGFQGDJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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